Fraction sp³ (Fsp³) as a Differentiator of Saturated vs. Aromatic TZP Cores for Developability-Driven Procurement
The target compound (C₆H₉N₅O, MW 167.17, CAS 1695706-26-3) features a fully saturated 4,5,6,7-tetrahydro pyrimidine ring, yielding an Fsp³ (fraction of sp³-hybridized carbon atoms) value of 0.33. In contrast, the aromatic, planar congener [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (C₆H₅N₅O, MW 163.14, CAS not assigned to the exact unsaturated parent but structurally defined by ChemSpider ID 29271794) possesses Fsp³ = 0.00, as all carbon atoms in the bicyclic core are sp²-hybridized. The quantified difference of ΔFsp³ = 0.33 represents a fundamental shift from a completely flat (aromatic) to a partially three-dimensional (saturated) scaffold architecture. According to the Lovering et al. analysis of clinical compound attrition, an Fsp³ ≥ 0.45 is associated with substantially higher probability of clinical success; the target compound's Fsp³ of 0.33 is substantially closer to this favorable range than the aromatic comparator (Fsp³ = 0.00). [1]
| Evidence Dimension | Fraction sp³ (Fsp³)—a measure of molecular three-dimensionality and conformational complexity |
|---|---|
| Target Compound Data | Fsp³ = 0.33 (2 of 6 carbon atoms are sp³-hybridized; saturated 4,5,6,7-tetrahydro pyrimidine ring) |
| Comparator Or Baseline | Aromatic [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide congener: Fsp³ = 0.00 (all 6 carbon atoms in the bicyclic core are sp²-hybridized) |
| Quantified Difference | ΔFsp³ = 0.33; target compound possesses three-dimensional character absent in the planar aromatic comparator |
| Conditions | Calculated from molecular formula and structural connectivity (C₆H₉N₅O vs. C₆H₅N₅O); validated by ChemSpider and ChemSrc structural databases |
Why This Matters
Higher Fsp³ is correlated with improved aqueous solubility, reduced promiscuous binding, and superior clinical developability—the saturated core offers a procurement-relevant advantage for fragment-based and lead optimization campaigns seeking non-flat chemical matter.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e. View Source
